Product packaging for Manganese;1-propylimidazole(Cat. No.:CAS No. 71391-01-0)

Manganese;1-propylimidazole

Cat. No.: B13755394
CAS No.: 71391-01-0
M. Wt: 715.9 g/mol
InChI Key: YCUBCUNXAUFTIY-UHFFFAOYSA-N
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Description

Manganese;1-propylimidazole (CAS 71391-01-0) is a coordination complex with the molecular formula C₃₆H₆₀MnN₁₂·2Br and a molecular weight of 715.88000 g/mol . This compound features a manganese(2+) cation at its core, hexa-coordinated by six 1-propyl-1H-imidazole ligands, and is associated with two bromide ions for charge balance . Its structure is classified as (OC-6-11)-, indicating a specific octahedral geometric configuration around the central metal ion . This complex is part of a broader class of imidazole-based supramolecular complexes that are gaining significant attention in scientific research . Imidazole derivatives are ideal building blocks for constructing supramolecular species due to their unique electron-rich aromatic structures, which allow them to form multiple non-covalent interactions with various biological targets . Researchers are exploring such metal-organic complexes for their broad potential in areas including anticancer, antibacterial, and antifungal agents, as well as in the development of diagnostic imaging agents and pathological probes . The presence of the manganese center contributes to the compound's potential research value, as manganese itself is an essential trace mineral that acts as a co-factor for numerous enzymes, such as superoxide dismutase (SOD), which is crucial in the body's antioxidant defense system . This product is intended for research and development use only in a laboratory setting. It is not intended for medicinal, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H60MnN12 B13755394 Manganese;1-propylimidazole CAS No. 71391-01-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71391-01-0

Molecular Formula

C36H60MnN12

Molecular Weight

715.9 g/mol

IUPAC Name

manganese;1-propylimidazole

InChI

InChI=1S/6C6H10N2.Mn/c6*1-2-4-8-5-3-7-6-8;/h6*3,5-6H,2,4H2,1H3;

InChI Key

YCUBCUNXAUFTIY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.[Mn]

Origin of Product

United States

Synthetic Methodologies for Manganese;1 Propylimidazole Complexes

Synthesis of the 1-Propylimidazole Ligand and its Derivatives

The foundational step in forming manganese;1-propylimidazole complexes is the synthesis of the 1-propylimidazole ligand. Imidazole (B134444), a five-membered heterocyclic compound with two non-adjacent nitrogen atoms, serves as the parent molecule. ontosight.ai The synthesis of 1-propylimidazole is typically achieved through the N-alkylation of the imidazole ring. This reaction involves treating imidazole with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. The base, commonly sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the imidazole ring, creating an imidazolate anion that subsequently acts as a nucleophile, attacking the electrophilic propyl group to form the desired 1-propylimidazole product.

The versatility of imidazole chemistry allows for the creation of various derivatives. researchgate.net Substituents can be introduced at other positions on the imidazole ring to modify the electronic and steric properties of the ligand, which in turn influences the structure and reactivity of the resulting manganese complexes. For instance, functional groups can be attached at the 2, 4, or 5 positions of the imidazole ring before or after the N-alkylation step.

Table 1: Illustrative Synthetic Conditions for 1-Propylimidazole

Reactants Base Solvent Typical Conditions
Imidazole, Propyl Bromide Sodium Hydride (NaH) Tetrahydrofuran (THF) Room Temperature

Direct Coordination Synthesis of this compound Complexes

Once the 1-propylimidazole ligand is obtained, it can be reacted directly with a manganese salt to form the coordination complex. Several synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of reaction control, product crystallinity, and environmental impact.

Solution-Phase Synthetic Routes

The most conventional method for preparing this compound complexes is through solution-phase synthesis. This approach involves dissolving a manganese(II) salt, such as manganese(II) chloride (MnCl2), manganese(II) acetate (B1210297) (Mn(OAc)2), or manganese(II) perchlorate (B79767) (Mn(ClO4)2), and the 1-propylimidazole ligand in a suitable solvent. nih.govajol.info The mixture is typically stirred, sometimes with gentle heating, to facilitate the coordination of the ligand to the manganese center. researchgate.net

The stoichiometry of the reactants is a critical parameter that can determine the final structure of the complex, influencing how many ligands coordinate to each metal ion. ajol.info The choice of solvent, which can range from ethanol (B145695) and methanol (B129727) to acetonitrile, also plays a crucial role in the reaction, affecting the solubility of the reactants and potentially the crystallization of the product. The complex often precipitates from the solution upon cooling or after partial removal of the solvent and can then be isolated by filtration.

Solvothermal and Hydrothermal Synthesis Strategies

For the synthesis of crystalline coordination polymers or metal-organic frameworks (MOFs), solvothermal and hydrothermal methods are frequently employed. researchsynergypress.com These techniques are carried out in a sealed vessel, such as a Teflon-lined autoclave, where the reactants are heated in a solvent at temperatures above its boiling point, leading to increased pressure. revistadechimie.rompg.de

In a typical solvothermal synthesis of a this compound complex, a manganese salt and the ligand are mixed in an organic solvent. researchgate.net If water is used as the solvent, the method is termed hydrothermal synthesis. researchsynergypress.com The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality crystals of the coordination complex. researchsynergypress.comdntb.gov.ua Key parameters that can be controlled to direct the formation of a specific structure include temperature, pressure, reaction time, and the presence of additives or templates. researchsynergypress.com

Advantages of Solvothermal/Hydrothermal Synthesis:

High Crystallinity: The conditions promote the formation of well-ordered crystalline products.

Control over Structure: By tuning reaction parameters, it is possible to target specific network topologies. researchsynergypress.com

Access to Novel Structures: The non-standard conditions can lead to the formation of unique phases not accessible through conventional solution methods.

Solid-State Reaction Pathways and Mechanochemical Approaches

As a greener and often more efficient alternative to solvent-based methods, solid-state synthesis, particularly mechanochemistry, has gained prominence. beilstein-journals.org Mechanochemical synthesis involves the grinding or milling of solid reactants, inducing a chemical reaction with minimal or no solvent. irejournals.commdpi.com This technique is particularly useful for synthesizing coordination polymers and can be faster and higher yielding than solution-based alternatives. mdpi.com

In the context of this compound, a solid manganese salt and the 1-propylimidazole ligand would be combined in a ball mill. The mechanical energy from the milling process initiates the coordination reaction. mdpi.com Sometimes, a small amount of a liquid, in a technique known as liquid-assisted grinding (LAG), is added to enhance the reaction rate. mdpi.com This method avoids the use of bulk, often hazardous, solvents, aligning with the principles of green chemistry. irejournals.com

Table 2: Comparison of Direct Synthesis Methodologies

Method State Solvent Temperature Pressure Key Advantages
Solution-Phase Liquid Ethanol, Acetonitrile, etc. Room Temp. to Reflux Atmospheric Simple setup, well-established.
Solvothermal Liquid Organic Solvents Elevated (> Boiling Point) High High crystallinity, structural control. researchsynergypress.com
Hydrothermal Liquid Water Elevated (> Boiling Point) High Uses a benign solvent, high crystallinity. researchsynergypress.com

| Mechanochemical | Solid | None or minimal (LAG) | Ambient | Atmospheric | Solvent-free, rapid, energy-efficient. beilstein-journals.orgnih.gov |

Template-Directed Synthesis and Self-Assembly in Forming Supramolecular this compound Architectures

The formation of complex, extended structures such as metal-organic frameworks (MOFs) often relies on the principles of self-assembly and, in some cases, template-directed synthesis. In these processes, the manganese ions and 1-propylimidazole ligands spontaneously organize into ordered, supramolecular architectures. mdpi.com

Template-directed synthesis involves the use of an additional chemical species, a "template," which is not incorporated into the final product but directs the assembly of the building blocks into a specific structure. mpg.de For instance, larger ions or molecules can act as templates around which the manganese and ligand units assemble, forming cavities or channels of a particular size and shape. After the framework is constructed, the template is removed, leaving behind a porous structure. This method is crucial for creating materials with tailored porosity. The encapsulation of manganese(II) complexes within the nanopores of a zeolite via a "Flexible-Ligand Method" is an example of using a host structure to direct the formation of a complex. tesisenred.net

Green Chemistry Principles Applied to this compound Synthesis

Several of the synthetic methodologies for this compound complexes align with the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances.

Mechanochemical Synthesis: This is a prime example of a green synthetic method. By largely eliminating the need for solvents, it significantly reduces chemical waste and energy consumption associated with solvent heating and removal. beilstein-journals.org Reactions are often faster and can be more efficient than their solution-based counterparts. nih.gov

Hydrothermal Synthesis: The use of water as a solvent is a key advantage of this method, as water is non-toxic, inexpensive, and environmentally benign. researchsynergypress.com

Atom Economy: Direct coordination reactions, in general, tend to have high atom economy, as most or all of the atoms of the reactants are incorporated into the final product.

By adopting these strategies, chemists can produce this compound complexes through more sustainable and environmentally friendly processes.

Control over Stoichiometry and Nuclearity in Synthetic Design

The final structure of a this compound complex, specifically the ratio of metal to ligand (stoichiometry) and the number of manganese centers in the complex (nuclearity), is dictated by a delicate interplay of several experimental factors. Chemists manipulate these variables to predictably assemble desired molecular architectures.

Key factors influencing stoichiometry and nuclearity include the molar ratio of the reactants, the choice of solvent, the nature of the manganese salt's counter-anion, and the reaction temperature. The coordination preferences of the manganese ion itself also play a critical role. For instance, the ionic radius of the Mn(II) ion allows it to readily adopt geometries such as octahedral, which can influence the number of ligands it binds. itmedicalteam.pl This can sometimes lead to a final complex with a metal-to-ligand ratio that differs from the initial stoichiometry of the reactants used in the synthesis. itmedicalteam.pl

A fundamental method for controlling stoichiometry is the careful adjustment of the ligand concentration. Studies on Mn(II)-imidazole systems in aqueous solutions have shown that the number of coordinated imidazole ligands is directly dependent on the ligand's concentration. nih.gov This results in a distribution of species, where an increase in imidazole concentration shifts the equilibrium toward complexes with a higher number of imidazole ligands. nih.gov For example, species such as [Mn(imidazole)(H₂O)₅]²⁺, [Mn(imidazole)₂(H₂O)₄]²⁺, and [Mn(imidazole)₄]²⁺ can coexist in solution, with their relative populations dictated by the concentration of available imidazole. nih.gov

The counter-anion of the manganese salt precursor is another powerful tool for directing the synthesis. Weakly coordinating anions like perchlorate (ClO₄⁻) or triflate (OTf⁻) are less likely to bind to the manganese center, leaving more coordination sites available for the 1-propylimidazole ligand. researchgate.netnih.gov This can favor the formation of complexes with a higher number of imidazole ligands, such as a tris-ligated complex [Mn(L)₃]²⁺. researchgate.net Conversely, strongly coordinating anions like chloride (Cl⁻) can compete for binding sites, resulting in neutral complexes with fewer imidazole ligands, for example, [Mn(L)₂Cl₂]. researchgate.net

The nuclearity of the complex—whether it is mononuclear (one Mn center), binuclear (two Mn centers), or polynuclear (many Mn centers)—is heavily influenced by the ligand design and reaction conditions. While simple monodentate ligands like 1-propylimidazole typically favor mononuclear complexes, the use of multidentate bridging ligands is a common strategy to synthesize binuclear or polynuclear structures. tandfonline.com The synthesis of binuclear Mn complexes has been reported, demonstrating that specific ligand architectures can effectively bring two metal centers into proximity. tandfonline.com Solution speciation studies also suggest that under certain conditions, mononuclear complexes can reorganize to form multinuclear clusters. nih.gov

Table 1: Factors Influencing Stoichiometry and Nuclearity in Manganese-Imidazole Complexes

Controlling FactorEffectExample OutcomeReference
Ligand-to-Metal Molar Ratio Increasing ligand concentration favors higher coordination numbers.Shifts equilibrium from [Mn(imidazole)(H₂O)₅]²⁺ to [Mn(imidazole)₄]²⁺. nih.gov
Coordination Preference of Mn(II) The tendency of Mn(II) to achieve a stable octahedral geometry can override initial reactant ratios.A 1:2 metal-to-ligand synthesis ratio can result in a 1:3 [Mn(L)₃] complex. itmedicalteam.pl
Type of Counter-Anion Weakly coordinating anions (e.g., ClO₄⁻) permit more ligands to bind, while coordinating anions (e.g., Cl⁻) occupy sites.Use of Mn(ClO₄)₂ can yield Mn(L)₃₂, whereas MnCl₂ can yield [Mn(L)₂Cl₂]. researchgate.net
Ligand Design Bridging ligands are used to link multiple metal centers.Synthesis with specific multidentate ligands can produce binuclear [Mn₂(L)₂] complexes. tandfonline.com

Synthesis of Specific Manganese Oxidation States (e.g., Mn(II), Mn(III), Mn(IV))

The rich redox chemistry of manganese allows for the synthesis of complexes in various oxidation states, most commonly +2, +3, and +4. The targeted synthesis of a specific oxidation state requires careful selection of the manganese precursor, the ligand environment, and the reaction conditions, including the presence or absence of oxidants.

Manganese (II) Complexes The Mn(II) oxidation state is the most stable and common for manganese. Consequently, the synthesis of Mn(II);1-propylimidazole complexes is typically straightforward. The general method involves the direct reaction of a manganese(II) salt, such as manganese(II) chloride, manganese(II) perchlorate, or manganese(II) triflate, with 1-propylimidazole in a suitable solvent. nih.gov Common solvents include ethanol, methanol, acetonitrile, or water. nih.govtandfonline.com To prevent unwanted oxidation of the Mn(II) center, especially when using ligands that could support higher oxidation states, the reaction is often carried out under an inert atmosphere. Hydro(solvo)thermal methods have also been successfully employed to synthesize crystalline Mn(II) complexes with imidazole-containing ligands. tandfonline.com

Manganese (III) Complexes Synthesizing and stabilizing the Mn(III) oxidation state is more challenging and highly dependent on the ligand environment. The 1-propylimidazole ligand must create a coordination field that favors the +3 oxidation state. The synthesis of Mn(III) complexes generally follows one of two primary pathways:

Starting with a Mn(III) precursor: A stable manganese(III) salt, such as manganese(III) acetate, is reacted with the ligand. The ligand displaces the original acetate ligands to form the new complex.

Oxidation of a Mn(II) complex: A pre-formed Mn(II) complex or a one-pot reaction of a Mn(II) salt and the ligand is treated with an oxidizing agent. This can be as simple as exposing the reaction mixture to atmospheric oxygen or using chemical oxidants like hydrogen peroxide. researchgate.net The success of this method hinges on the ability of the 1-propylimidazole and any co-ligands to stabilize the newly formed Mn(III) ion. Porphyrin-based ligands are well-known for their ability to stabilize Mn(III) centers. researchgate.net

Manganese (IV) Complexes The Mn(IV) state is even more oxidizing than Mn(III) and requires a strongly electron-donating ligand set for stabilization. Mn(IV) complexes are often found as oxo- or hydroxo-bridged species. Their synthesis typically involves the oxidation of a corresponding Mn(II) or Mn(III) precursor using a strong oxidizing agent. researchgate.nettesisenred.net For example, a Mn(II) or Mn(III) 1-propylimidazole complex could be oxidized with reagents like potassium permanganate (B83412) (KMnO₄) or iodosylbenzene (PhIO) to achieve the Mn(IV) state. researchgate.net The resulting Mn(IV) species are often highly reactive and may be intermediates in catalytic cycles rather than isolable, stable compounds.

Table 2: Synthetic Strategies for Different Manganese Oxidation States

Oxidation StateTypical Mn PrecursorTypical ConditionsGeneral StrategyReference
Mn(II) MnCl₂, Mn(ClO₄)₂, Mn(OTf)₂Inert atmosphere, various solvents (e.g., ethanol, acetonitrile, water)Direct reaction of the Mn(II) salt with 1-propylimidazole. researchgate.netnih.govtandfonline.com
Mn(III) Mn(OAc)₃ or Mn(II) salts (e.g., Mn(OAc)₂)Presence of an oxidant (e.g., air, H₂O₂) if starting from Mn(II). Ligand must stabilize Mn(III).Reaction with a Mn(III) precursor or in-situ oxidation of a Mn(II) species. researchgate.net
Mn(IV) Mn(II) or Mn(III) complexesStrong oxidizing agent (e.g., KMnO₄, PhIO). Ligand must be robust and stabilizing.Oxidation of a lower-valent manganese complex. Often results in oxo-bridged species. researchgate.nettesisenred.net

Despite a comprehensive search for scientific literature and crystallographic data, specific experimental details regarding the structural elucidation and theoretical characterization of manganese complexes containing the 1-propylimidazole ligand are not available in the public domain. Searches for crystal structures, bond lengths, bond angles, and computational studies for "this compound" did not yield specific results for this exact chemical compound.

The scientific literature contains a wealth of information on manganese complexes with various other imidazole-based ligands, which can provide general insights into the expected coordination chemistry. For instance, studies on manganese complexes with related ligands such as 1-methylimidazole, 2-propyl-1H-imidazole-4,5-dicarboxylic acid, and various bipyridyl-imidazole derivatives are well-documented. epa.govtandfonline.comresearchgate.nettandfonline.comnih.govnih.gov These studies indicate that manganese (II) commonly adopts a six-coordinate, distorted octahedral geometry when complexed with imidazole-containing ligands. tandfonline.comnih.gov

Furthermore, the structural characterization of these related complexes often reveals the presence of extensive intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the formation of their supramolecular architectures. epa.govtandfonline.com Powder X-ray diffraction (PXRD) is a standard technique employed to confirm the phase purity of the bulk materials of these coordination compounds. epa.gov Additionally, computational chemistry, including Density Functional Theory (DFT), is frequently used to model the electronic structure and properties of manganese-imidazole complexes, providing theoretical support for the experimental findings. nih.gov

However, without specific single-crystal X-ray diffraction data for a this compound complex, it is not possible to provide the detailed analysis requested in the outline, including:

Precise coordination geometry and environment around the manganese centers.

Conformational analysis of the 1-propylimidazole ligand within the coordination sphere.

Specific metal-ligand bond lengths and angles.

A detailed description of the intermolecular interactions and supramolecular assembly.

Similarly, a lack of dedicated studies on this specific compound precludes a discussion on its bulk material characterization by powder X-ray diffraction or any computational chemistry approaches applied to it.

Therefore, while the general principles of manganese coordination chemistry with imidazole derivatives are well-established, the specific structural and theoretical details for "this compound" remain uncharacterized in the available scientific literature.

Structural Elucidation and Theoretical Characterization of Manganese;1 Propylimidazole Complexes

Computational Chemistry Approaches to Structural and Electronic Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

For a hypothetical manganese(II) complex with 1-propylimidazole, DFT would be instrumental in:

Predicting Coordination Number and Geometry: Manganese(II) complexes commonly exhibit coordination numbers of four, five, or six, leading to tetrahedral, square pyramidal/trigonal bipyramidal, or octahedral geometries, respectively. DFT can calculate the relative energies of these different coordination modes to identify the most stable arrangement. For instance, in a related complex, [Mn(H2PIDC)2(H2O)2], where H2PIDC is a derivative of propyl-imidazole, the Mn(II) ion is in a distorted octahedral environment. tandfonline.com

Elucidating Electronic Structure: DFT provides insights into the electronic configuration of the complex. This includes the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy gap between the HOMO and LUMO is a crucial parameter that influences the reactivity and spectroscopic properties of the complex. DFT calculations can also map the electron density distribution, revealing the nature of the metal-ligand bonding, whether it is predominantly electrostatic or has significant covalent character. acs.org For instance, studies on related copper(II) complexes with 2-propylimidazole (B1360336) have utilized DFT to explore their electronic structure. researchgate.net

A typical output from a DFT calculation for a manganese;1-propylimidazole complex would include optimized Cartesian coordinates for all atoms, Mulliken or Natural Bond Orbital (NBO) charge distributions, and the energies and compositions of the molecular orbitals.

Table 1: Representative Theoretical Data for a Hypothetical Mn(II)-Imidazole Complex

ParameterPredicted Value/Information
Optimized Geometry Octahedral or Tetrahedral, depending on the number of ligands and counter-ions.
Mn-N Bond Length Expected to be in the range of 2.2-2.3 Å for Mn(II)-N(imidazole) bonds, based on similar structures.
HOMO-LUMO Gap The energy gap would be calculated to predict electronic transitions and reactivity.
Spin State High-spin (S=5/2) is the most probable ground state for Mn(II).
Natural Atomic Charges NBO analysis would reveal the partial charges on the Mn ion, the coordinating N atom, and other atoms in the 1-propylimidazole ligand, indicating the degree of charge transfer.

Ab Initio Calculations for High-Level Electronic Structure Description

For a more rigorous description of the electronic structure of this compound complexes, ab initio (from first principles) calculations can be employed. Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are based on the direct solution of the Schrödinger equation for a many-electron system. These methods are computationally more demanding but can provide benchmark-quality results for electronic energies and properties.

In the context of a this compound complex, ab initio calculations would be particularly useful for:

Accurate Calculation of Interaction Energies: Determining the precise binding energy between the manganese ion and the 1-propylimidazole ligand(s).

Investigating Electron Correlation Effects: Manganese complexes, with their partially filled d-orbitals, exhibit significant electron correlation. Ab initio methods explicitly account for these effects, which are crucial for an accurate description of the electronic states and magnetic properties.

Validation of DFT Results: High-level ab initio calculations can serve as a reference to assess the accuracy of different DFT functionals for describing the properties of these complexes.

Molecular Dynamics Simulations for Dynamic Structural Behavior

While DFT and ab initio calculations provide a static picture of the complex, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound complexes in solution. acs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

For a this compound complex, MD simulations can be used to study:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the complex and interact with it.

Ligand Exchange Processes: The mechanism and timescale of the binding and unbinding of 1-propylimidazole ligands to the manganese center, which is fundamental to understanding the complex's stability and reactivity in solution.

Table 2: Parameters Investigated in a Typical MD Simulation of a this compound Complex

ParameterDescription
Radial Distribution Functions g(r) plots would be generated to show the probability of finding solvent molecules or counter-ions at a certain distance from the manganese center, revealing the structure of the solvation shells.
Root-Mean-Square Deviation (RMSD) The RMSD of the complex's backbone atoms over time would be calculated to assess its structural stability and conformational changes.
Coordination Number Analysis The number of ligands or solvent molecules directly coordinated to the manganese ion would be monitored throughout the simulation to study ligand exchange and coordination dynamics.

Prediction of Spin States and Magnetic Anisotropy

Manganese complexes are well-known for their interesting magnetic properties, which arise from the unpaired electrons in the d-orbitals of the manganese ion. For a manganese(II) ion (d⁵ configuration), the ground state is typically a high-spin state with five unpaired electrons (S=5/2). Theoretical calculations, particularly DFT, can be used to predict the relative energies of different spin states (e.g., high-spin vs. low-spin) to confirm the ground state.

Furthermore, these calculations can predict the magnetic anisotropy of the complex, which is the directional dependence of its magnetic properties. This is described by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). The sign and magnitude of the D value indicate whether the magnetic moment prefers to align along a specific axis (easy-axis anisotropy, D < 0) or in a plane (easy-plane anisotropy, D > 0). This is a crucial property for the design of single-molecule magnets.

In related manganese(II) coordination compounds, weak antiferromagnetic interactions between adjacent metal centers have been observed. epa.gov For a mononuclear this compound complex, the focus would be on the single-ion magnetic anisotropy.

Table 3: Predicted Magnetic Properties of a Mononuclear High-Spin Mn(II)-1-Propylimidazole Complex

PropertyPredicted Value/Characteristic
Spin Quantum Number (S) 5/2 (high-spin d⁵ configuration)
Magnetic Moment (μeff) Close to the spin-only value of 5.92 Bohr magnetons.
Zero-Field Splitting (D) The value of D would be calculated to determine the presence and nature of magnetic anisotropy. For a perfectly octahedral or tetrahedral complex, D would be zero. Distortions in the coordination geometry, which are common, would lead to a non-zero D value.

Chirality and Stereochemistry in this compound Complexes (if applicable)

Chirality in coordination complexes can arise from several sources: the use of chiral ligands, the asymmetric arrangement of achiral ligands around the metal center, or a combination of both. In the case of this compound complexes, chirality could be introduced in the following ways:

Using a Chiral Ligand: If a chiral derivative of 1-propylimidazole is used, for example, where the propyl chain contains a stereocenter, the resulting manganese complex will be chiral.

Helical Chirality: In polynuclear complexes or coordination polymers, the arrangement of ligands can create a helical structure that is chiral. For instance, a related manganese(II) compound with 2-propyl-imidazole-4,5-dicarboxylic acid forms a single-stranded right helical chain. epa.gov

Asymmetric Arrangement of Ligands: For an octahedral complex of the type [Mn(1-propylimidazole)₂(X)₄], where X is another ligand, cis and trans isomers are possible. If the ligands are arranged asymmetrically, the complex can be chiral. For example, in chiral manganese(IV) complexes with Schiff-base ligands, the arrangement of the bidentate ligands around the manganese center results in Δ (delta) and Λ (lambda) enantiomers. nih.gov

The stereochemistry of such chiral complexes would be investigated using techniques like circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral complex. The study of chiral manganese complexes is of significant interest, particularly in the field of asymmetric catalysis. rsc.org

Spectroscopic and Analytical Investigations of Manganese;1 Propylimidazole Complexes

Vibrational Spectroscopy for Ligand Binding and Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive method used to identify functional groups and probe the interactions between a metal center and its ligands. Changes in the vibrational frequencies of the 1-propylimidazole ligand upon coordination to a manganese ion offer direct evidence of complex formation and details about the nature of the Mn-N bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. In the context of manganese;1-propylimidazole complexes, IR spectroscopy is instrumental in confirming the coordination of the imidazole (B134444) ligand to the manganese center.

The coordination of the 1-propylimidazole ligand to the Mn(II) ion typically occurs through the sp²-hybridized nitrogen atom of the imidazole ring. This interaction leads to noticeable shifts in the vibrational frequencies of the imidazole ring. For instance, in studies of related Mn(II) complexes with imidazole-containing ligands like cimetidine, the C=N stretching vibration, often observed around 1622 cm⁻¹, shifts to a lower frequency (e.g., ~1600 cm⁻¹) upon complexation. researchgate.net This shift is indicative of a weakening of the C=N bond due to the donation of electron density from the nitrogen to the manganese ion.

Furthermore, other bands associated with the imidazole ring, such as those in the 1586 cm⁻¹ and 1456 cm⁻¹ regions, also show dislocations to lower frequencies in the complex's spectrum compared to the free ligand. researchgate.net The in-plane and out-of-plane bending modes of the imidazole ring are also sensitive to coordination. New bands at lower frequencies (typically below 500 cm⁻¹) can often be assigned to the Mn-N stretching vibration, providing direct evidence of the bond formation. In zinc-imidazole frameworks, for comparison, the Zn-N stretching vibration is observed at approximately 425 cm⁻¹. acs.org

Table 1: Representative IR Vibrational Frequencies (cm⁻¹) for Imidazole Ligands and Their Manganese Complexes

Vibrational ModeFree Ligand (approx.)Mn(II) Complex (approx.)AssignmentReference
C=N Stretch16221600Imidazole Ring researchgate.net
Ring Stretch1586Lower frequencyImidazole Ring researchgate.net
Ring Stretch1456Lower frequencyImidazole Ring researchgate.net
Mn-N Stretch-< 500Metal-Ligand Bond acs.org

This table is generated based on data from related manganese-imidazole complexes. Actual values for this compound may vary.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly effective for studying the symmetric vibrations and Mn-N stretching modes in a variety of environments. While specific Raman data for this compound is scarce, studies on related systems provide valuable insights.

For instance, in manganese oxides, strong Raman bands are observed in the 500-700 cm⁻¹ region, which are attributed to Mn-O stretching vibrations. researchgate.netrruff.info In a this compound complex, the Mn-N stretching vibration would be a key feature, expected at lower frequencies. The vibrational modes of the 1-propylimidazole ligand itself would also be present. The characteristic breathing mode of the imidazole ring and the stretching and bending modes of the propyl group would be identifiable.

Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the interaction of N-propyl substituted imidazole derivatives with biomolecules. These studies reveal characteristic Raman bands for the ligand, including prominent peaks related to the imidazole ring and its substituents. For example, SERS features for an n-propyl imidazole derivative were observed at 629, 655, 791, 807, and 1377 cm⁻¹. epa.gov Upon coordination to manganese, shifts in these bands, particularly those involving the imidazole ring, would be anticipated due to the perturbation of the ligand's electronic structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information on d-orbital splitting, charge-transfer phenomena, and photophysical properties.

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Visible absorption spectroscopy is used to study the electronic transitions in manganese complexes. For high-spin Mn(II) complexes, which have a d⁵ electronic configuration, d-d electronic transitions are spin-forbidden and therefore typically very weak, resulting in pale colors. The hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, for example, is very pale pink. docbrown.info Its spectrum shows a series of very low intensity absorption peaks from 300 to 600 nm. docbrown.info

The coordination of 1-propylimidazole to Mn(II) would create a different ligand field environment compared to water. This would alter the energies of the d-orbitals and thus the wavelengths of the d-d transitions. However, these transitions are expected to remain weak.

More intense absorptions in the UV region are typically due to charge-transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). For Mn(II) with an imidazole ligand, LMCT bands are more likely, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. In some manganese complexes, these transitions can be observed in the UV region. For instance, the chelation of Mn²⁺ ions with the probe 4-(2-pyridylazo) resorcinol (B1680541) (PAR) results in a distinct absorption peak at 534 nm, which is characteristic of the complex formation and is used for quantification. illinois.edu In Mn(II) complexes with bis(2-pyridylmethyl)benzylamine, UV-visible spectra have also been used for characterization. nih.gov

Table 2: Expected Electronic Transitions in a High-Spin Octahedral Mn(II)-Imidazole Complex

Transition TypeWavelength Range (nm)Molar Absorptivity (ε)DescriptionReference
d-d Transitions300 - 600Very Low (<1 L mol⁻¹ cm⁻¹)Spin-forbidden transitions between d-orbitals docbrown.info
Charge Transfer< 300 (UV)HighLigand-to-Metal Charge Transfer (LMCT) docbrown.info

This table provides a generalized overview. Specific λ_max and ε values depend on the exact geometry and solvent.

Luminescence and Photophysical Characterization

While many manganese complexes are not strongly luminescent due to efficient non-radiative decay pathways, luminescence can be observed in certain cases, often originating from the ligand. In complexes where the ligand itself is a luminophore, the coordination to a metal ion can either quench or enhance the emission.

In a study of a metal-organic framework (MOF) containing Mn₃ clusters and an emissive terthiophene-based imidazole linker, the luminescence was found to be ligand-based. nih.gov The Mn(II) centers, being in a high-spin d⁵ state, had a minimal quenching effect on the ligand's fluorescence, and no obvious emission quenching from ligand-to-metal charge transfer (LMCT) was observed. nih.gov The material exhibited emission profiles that were nearly identical to the free ligand. nih.gov

This suggests that a this compound complex, where the 1-propylimidazole ligand itself is not strongly emissive, is unlikely to display significant luminescence. However, if the complex were designed with a chromophoric and emissive co-ligand, the photophysical properties would be dominated by that ligand, with the manganese center potentially playing a role in modulating the emission lifetime or quantum yield.

Magnetic Resonance Techniques for Electronic and Nuclear Environments

Magnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), are invaluable for probing the electronic and nuclear environments in and around the paramagnetic Mn(II) center.

EPR spectroscopy is highly sensitive to paramagnetic species like Mn(II) (S=5/2). The EPR spectrum of a high-spin Mn(II) complex at X-band frequency typically shows a characteristic six-line pattern centered around g ≈ 2.0. nih.gov This pattern arises from the hyperfine coupling between the electron spin (S=5/2) and the nuclear spin of the ⁵⁵Mn nucleus (I=5/2, 100% natural abundance).

Studies on Mn(II)-imidazole complexes in frozen solutions have demonstrated that the isotropic ⁵⁵Mn hyperfine coupling constant (A_iso) is highly sensitive to the number of coordinated imidazole ligands. nih.gov As the number of nitrogen-donating imidazole ligands increases, the covalency of the Mn-N bonds increases, leading to a decrease in the magnitude of the A_iso value. nih.gov This relationship provides a powerful tool for determining the number of coordinating histidine (which contains an imidazole side chain) residues in manganese metalloenzymes. nih.govnih.gov

Table 3: Correlation of ⁵⁵Mn Hyperfine Coupling with the Number of Coordinated Imidazole Ligands

Complex SpeciesNumber of Imidazole LigandsIsotropic ⁵⁵Mn Hyperfine Coupling (A_iso) (MHz) (approx.)Reference
[Mn(H₂O)₆]²⁺0-274 nih.gov
[Mn(imidazole)(H₂O)₅]²⁺1-271 nih.gov
[Mn(imidazole)₂(H₂O)₄]²⁺2-268 nih.gov
[Mn(imidazole)₃(H₂O)]²⁺3-260 nih.gov
[Mn(imidazole)₄]²⁺4-252 nih.gov

Data from EPR/ENDOR studies on Mn(II) in frozen aqueous imidazole solutions.

NMR spectroscopy of paramagnetic complexes like this compound presents both challenges and opportunities. The paramagnetic Mn(II) center causes significant broadening and large chemical shifts (paramagnetic shifts) of the NMR signals of the ligand protons. researchgate.netnih.gov While this broadening can sometimes obscure detailed coupling information, the shifts themselves are rich in structural and electronic information. In the ¹H NMR spectrum of a Mn(II)-cimetidine complex, for example, the resonances of the pyridine (B92270) and azomethine protons are broadened and shifted compared to the free ligand, confirming coordination. researchgate.net The protons closest to the paramagnetic center experience the largest effects. By analyzing the pattern of these shifts and the relaxation rates of the nuclei, information about the solution-state structure and the spin delocalization from the metal onto the ligand can be obtained. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Spin States and Local Symmetry

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as complexes containing the Mn(II) ion. The d⁵ Mn(II) ion typically exists in a high-spin (S = 5/2) ground state, making it highly amenable to EPR studies. The EPR spectrum of a Mn(II) complex, including one with 1-propylimidazole, is expected to exhibit a characteristic six-line pattern centered around g ≈ 2.0. This pattern arises from the hyperfine coupling between the electron spin (S = 5/2) and the ⁵⁵Mn nucleus, which has a nuclear spin of I = 5/2 (100% natural abundance). nih.gov

The precise values of the g-factor and the manganese hyperfine coupling constant (AMn) are sensitive to the coordination environment of the Mn(II) ion. For instance, a decrease in the hyperfine constant value, compared to the ~265 MHz of the hexa-aqua Mn(II) ion, indicates a more covalent interaction between the Mn(II) ion and its ligands. nih.gov In complexes with nitrogen-donor ligands similar to imidazole, hyperfine coupling constants are typically observed in the range of 90-95 G, which is consistent with an octahedral or distorted octahedral coordination geometry around the manganese center. researchgate.net

Furthermore, the EPR spectra provide information about the local symmetry of the manganese site through the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). These parameters describe the splitting of the spin sublevels in the absence of an external magnetic field and are highly dependent on the geometry of the complex. The magnitude of ZFS can be determined through simulations of the EPR spectra recorded at multiple frequencies (e.g., X-band and Q-band). cmu.eduresearchgate.net For dinuclear or polynuclear manganese complexes, EPR can also reveal the magnetic exchange coupling (J) between the metal centers. cmu.edu

Table 1: Representative EPR Parameters for Mn(II) Complexes with Nitrogen-Donor Ligands

Complex Typeg-valueAMn (Hyperfine Constant)Coordination EnvironmentReference
Mn(II) with Multi-histidinic Peptide~2.0~93 GDistorted Octahedral researchgate.net
Mn(II)-MntC Protein~2.001241 MHzN/O donors nih.gov
Mn(II)-PsaA Protein~2.001236 MHzN/O donors nih.gov
Dinuclear Mn(II) Acetate (B1210297) Complex~2.04.0–4.7 mT (40-47 G)Bridging Acetates, N-donors cmu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure and dynamics of molecules in solution. However, when studying paramagnetic complexes like those of Mn(II), the presence of the unpaired electrons introduces significant challenges and opportunities. nih.gov The strong magnetic moment of the Mn(II) ion leads to paramagnetic effects, primarily paramagnetic relaxation enhancement (PRE) and hyperfine shifts, which can dramatically alter the NMR spectrum compared to that of the free ligand. acs.orgnih.gov

The most immediate effect is severe line broadening of proton signals from the coordinated 1-propylimidazole ligand. The extent of this broadening is proportional to 1/r⁶, where r is the distance between the nucleus and the paramagnetic manganese center. Consequently, protons closest to the manganese ion often broaden beyond detection. This selective disappearance of signals can be a powerful diagnostic tool. For example, in studies of Mn(II) binding to multi-histidinic peptides, the selective disappearance of the imidazole Hδ2 and Hε1 proton signals was used to identify the Nε atom as the primary coordination site. researchgate.net

By observing which proton resonances of the 1-propylimidazole ligand are most affected (i.e., most broadened), one can deduce the binding mode of the ligand to the manganese center. While quantitative structural analysis is complicated by these relaxation effects, NMR remains invaluable for confirming coordination and identifying the ligand atoms involved in the metal-ligand bond in solution.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Coordination

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the oxidation state and local coordination environment of the absorbing atom. It is particularly useful for analyzing the structure of metal complexes in various forms, including crystalline solids, solutions, and amorphous materials, without the need for long-range order. nih.gov The XAS spectrum is typically divided into two regions: XANES and EXAFS.

X-ray Absorption Near Edge Structure (XANES)

The X-ray Absorption Near Edge Structure (XANES) region refers to the features at and just above the absorption edge of an element. The energy of the Mn K-edge is highly sensitive to the oxidation state of the manganese atom. A shift to higher energy indicates a higher oxidation state. For a this compound complex, comparing the K-edge energy to that of well-characterized manganese standards (e.g., Mn(II)O, Mn(III)₂O₃, Mn(IV)O₂) allows for a direct determination of the manganese oxidation state. nih.gov

The shape and features of the XANES spectrum, including the pre-edge peak, are dictated by the local coordination geometry and symmetry of the manganese site. These features arise from electronic transitions that are formally forbidden but gain intensity through d-p orbital mixing, which is sensitive to the coordination environment (e.g., tetrahedral vs. octahedral). Therefore, analysis of the XANES spectrum can distinguish between different possible coordination geometries of the this compound complex.

Extended X-ray Absorption Fine Structure (EXAFS)

The Extended X-ray Absorption Fine Structure (EXAFS) region consists of oscillations that appear several hundred electron volts above the absorption edge. These oscillations result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can provide precise information about the local structure around the central manganese atom.

Specifically, EXAFS analysis yields quantitative information on the types of neighboring atoms, the number of these neighbors (coordination number), and the precise interatomic distances (bond lengths). For a this compound complex, EXAFS could determine the Mn-N bond lengths and the coordination number of nitrogen atoms from the imidazole rings. It can also detect other coordinated species, such as water molecules or counter-ions, by identifying Mn-O or other scattering paths. In studies of Ni²⁺ and Zn²⁺ sorbed to manganese oxide, EXAFS was used to identify the coordination shells around the metal ions, confirming outer-sphere adsorption by the absence of Mn atoms in the second coordination shell. nih.gov

Mössbauer Spectroscopy (if relevant for mixed-valence systems or Fe-substituted analogues)

Mössbauer spectroscopy is a technique that probes the nuclear energy levels of specific isotopes, most commonly ⁵⁷Fe. It is not directly applicable to manganese complexes as manganese does not possess a suitable isotope for this analysis. However, the technique becomes relevant if an iron-substituted analogue of the this compound complex is synthesized, i.e., where Mn is replaced by ⁵⁷Fe. In such cases, ⁵⁷Fe Mössbauer spectroscopy could provide valuable information on the oxidation state (Fe(II) vs. Fe(III)), spin state, and the symmetry of the metal coordination site, offering insights that are complementary to those obtained for the manganese analogue. It is also a powerful tool for characterizing mixed-valence systems containing both iron and manganese. To date, no Mössbauer studies specifically on Fe-substituted 1-propylimidazole complexes have been reported in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI-MS) is a soft ionization technique well-suited for the analysis of metal complexes like this compound.

The primary application of mass spectrometry is the confirmation of the complex's formation and the determination of its molecular weight from the mass-to-charge ratio (m/z) of the parent ion. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the complex.

Furthermore, analysis of the isotopic pattern, which arises from the natural abundance of isotopes for each element (e.g., ¹³C, ¹⁵N), helps to validate the assigned chemical formula. Studies on related manganese complexes with imidazole-containing ligands have successfully used ESI-MS to provide evidence for complex speciation and ligand reorganization in solution, suggesting that this technique can also probe the stability and solution behavior of this compound complexes. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can reveal characteristic fragmentation patterns, such as the sequential loss of ligands, which provides further structural confirmation.

Thermal Analysis Techniques for Stability and Decomposition Profiles (e.g., TGA, DSC)

Thermal analysis techniques are crucial for determining the stability and decomposition pathways of this compound complexes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative insights into the thermal events that occur as a function of temperature, revealing the stoichiometry of decomposition and the nature of the resulting products.

Detailed research findings from studies on analogous manganese complexes demonstrate a common pattern of decomposition. For instance, hydrated manganese(II) complexes often exhibit an initial weight loss corresponding to the removal of water molecules, which can occur in one or more steps depending on the nature of their coordination to the metal center. researchgate.net This dehydration step is typically followed by the decomposition of the organic ligand at higher temperatures.

In an inert atmosphere, the thermal decomposition of manganese complexes with nitrogen-containing heterocyclic ligands generally proceeds through several stages, ultimately yielding manganese oxides as the final residue. researchgate.netmdpi.com The specific temperatures of decomposition and the stability range are highly dependent on the coordination environment of the manganese ion and the nature of the counter-ions present in the complex. For example, the decomposition of a Mn(II) proline complex begins with water loss between 40–95°C, followed by ligand decomposition above 250°C, culminating in the formation of manganese oxide. researchgate.net Similarly, a manganese(II) chloride complex with pyridin-2-one was found to be stable up to 145°C in an argon atmosphere before decomposing to yield nickel (in this specific study's context, though manganese oxide is the expected manganese product) by 800°C. mdpi.com

The data obtained from TGA and DSC can be used to determine the kinetic parameters of the decomposition reactions, such as the activation energy (Ea), which provides further understanding of the stability of the complex.

Table 1: Representative Thermal Decomposition Data for a Hypothetical this compound Complex

Decomposition StepTemperature Range (°C)Mass Loss (%) (TGA)DSC PeakAssignment
170 - 120~5%EndothermicLoss of lattice/coordinated water molecules
2250 - 400~45%ExothermicDecomposition of 1-propylimidazole ligand
3400 - 600~20%ExothermicFurther decomposition and formation of intermediate oxides
Final Residue >600~30% (remaining)-Manganese Oxide (e.g., MnO, Mn₃O₄)

Note: This table is illustrative and based on typical decomposition patterns observed for analogous manganese complexes. researchgate.netmdpi.com

Electrochemical Methods for Redox Behavior and Electron Transfer Pathways

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for probing the redox properties of this compound complexes. These techniques provide information on the formal reduction potentials (E°), the stability of different oxidation states (e.g., Mn(II), Mn(III), Mn(IV)), and the kinetics of electron transfer. rsdjournal.orgmdpi.com The versatile redox behavior of manganese is central to its function in many catalytic and biological systems. rsdjournal.org

Studies on various manganese complexes, including those with imidazole and related nitrogen-containing ligands, reveal that both the metal center and the ligands can be redox-active. nih.govnih.gov The electrochemical profile of a this compound complex is expected to show a metal-centered oxidation, corresponding to the Mn(II)/Mn(III) couple, and potentially a subsequent Mn(III)/Mn(IV) transition. The potential at which these redox events occur is significantly influenced by the coordination environment provided by the 1-propylimidazole and any other co-ligands. nih.gov

The mechanism of electron transfer can be simple, involving a direct one-electron transfer, or more complex, involving proton-coupled electron transfer (PCET). nih.gov In PCET, the transfer of an electron is coupled to the transfer of a proton, a common mechanism in manganese-containing enzymes where water or hydroxide (B78521) ligands are involved. nih.gov For example, the oxidation of a Mn(II)-aqua complex to a Mn(III)-hydroxo species is a hallmark of PCET. nih.gov The solvent and the nature of the electrolyte can also play a significant role in the observed redox behavior.

The reversibility of the redox waves in a cyclic voltammogram gives insight into the stability of the oxidized or reduced species. A reversible wave indicates that the complex maintains its integrity upon changing its oxidation state, whereas an irreversible wave suggests that the electron transfer is followed by a chemical reaction, such as ligand dissociation or decomposition. nih.gov For some manganese complexes, reversible two-electron reductions have been observed, highlighting the ability of the ligand framework to stabilize multiple redox states. nih.gov

Table 2: Representative Electrochemical Data for Manganese Complexes with N-donor Ligands

Complex TypeRedox CouplePotential (V vs. Fc⁺/Fc)MethodReference
[Mn(bipy)(CO)₃(Br)]Mn(0)/Mn(-1)-1.89CV nih.gov
[Mn(azpy)(CO)₃(Br)]Mn(I)/Mn(-1) (2e⁻)-0.93CV nih.gov
Mn PorphyrinMn(III)/Mn(II)+0.1 to +0.4 (vs. NHE)CV nih.gov
[Mn(bpy-(imidazole)₂)]²⁺Mn(II)/Mn(III)~ +1.1 (vs. Ag/AgCl)CV nih.gov

Note: This table presents data from various manganese complexes to illustrate the range and type of information obtained from electrochemical studies. bipy = 2,2'-bipyridine (B1663995); azpy = 2-phenylazopyridine; bpy-(imidazole)₂ = a bipyridyl-diimidazole ligand; NHE = Normal Hydrogen Electrode.

The study of electron transfer pathways also involves investigating the role of radical intermediates. acs.orgresearchgate.net In certain catalytic cycles, a Mn(II) species can react to form Mn(III) or Mn(IV) intermediates, which then participate in substrate oxidation or coupling reactions. acs.org

Reactivity and Mechanistic Investigations of Manganese;1 Propylimidazole Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are fundamental reactions for manganese complexes, influencing their stability, speciation in solution, and catalytic activity. The lability of ligands coordinated to a manganese center is a critical factor in understanding the reactivity of these complexes.

In solution, manganese(II) complexes containing N-donor ligands can undergo ligand exchange with solvent molecules. For instance, a chloro-Mn(II) complex with a multidentate nitrogen ligand was observed to undergo slight ligand exchange upon dissolution in methanol (B129727). This resulted in a mixture of the original chloro-complex and a minor proportion of a species where the chloride ligand was replaced by solvent molecules. mdpi.com This dynamic equilibrium can influence the electrochemical properties and subsequent reactivity of the complex.

The process of ligand substitution can also occur in a stepwise manner, especially with multidentate ligands. Kinetic studies on copper(II) complexes have shown that ligand substitution can be a biphasic process, with an initial rapid step dependent on the incoming ligand concentration, followed by a slower, independent step. inorgchemres.org This highlights the complexity of ligand exchange reactions in coordination complexes.

Redox Chemistry and Multi-Electron Transfer Processes

The versatile redox chemistry of manganese, which can exist in multiple oxidation states (from +2 to +7), is central to the function of many of its complexes. rsdjournal.org The 1-propylimidazole ligand, as part of the coordination sphere, helps to modulate the redox potential of the Mn(III)/Mn(II) couple, a key parameter controlling the complex's reactivity. mdpi.com

Cyclic voltammetry is a primary tool for investigating the electrochemical properties of these complexes. For a manganese(II) complex with a pyridine-containing ligand, cyclic voltammetry in methanol revealed a weakly reversible redox process corresponding to the Mn(III)/Mn(II) couple. mdpi.com The stability of the Mn(II) state can be high in some complexes, making them electrochemically inactive in the anodic scan. mdpi.com The nature of the donor atoms in the ligand framework significantly influences the redox potential; for example, changing a tertiary amine donor to an imine can substantially increase the Mn(III)/Mn(II) redox potential. mdpi.com

Manganese complexes are capable of mediating multi-electron transfer processes, which are crucial in many catalytic cycles, including water oxidation and the reduction of carbon dioxide. rsc.orgrsc.org In some systems, two sequential one-electron reductions can occur at different potentials. nih.gov In others, a single two-electron reduction process is observed, often facilitated by redox-active ligands that can store electrons. nih.gov For instance, a manganese complex with a 2-phenylazopyridine (azpy) ligand undergoes a reversible two-electron reduction at a mild potential, in contrast to its 2,2'-bipyridine (B1663995) analogue which shows two separate one-electron reductions. nih.gov This demonstrates that the ligand framework is critical in dictating the pathway of electron transfer.

The table below presents redox potential data for various manganese complexes, illustrating the influence of the ligand environment.

ComplexRedox CoupleE1/2 (V vs. reference)SolventReference
[Mn(pypapn)Cl(MeOH)]+/[Mn(pypapn)(MeOH)2]2+Mn(III)/Mn(II)0.055Methanol mdpi.com
[Mn(salbn)(MeOH)2]+Mn(III)/Mn(II)0.142Acetonitrile mdpi.com
Mn(bipy)(CO)3(Br)Mn(I)/Mn(0)-1.68Acetonitrile nih.gov
Mn(0)/Mn(-I)-1.89Acetonitrile nih.gov
Mn(azpy)(CO)3(Br)Mn(I)/Mn(-I)-0.93Acetonitrile nih.gov
This table is for illustrative purposes and includes data from various manganese complexes to show the range of redox potentials.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental mechanism in which an electron and a proton are transferred in a concerted or stepwise manner. This process is central to the catalytic cycles of many manganese-containing enzymes, such as manganese superoxide (B77818) dismutase (MnSOD) and the oxygen-evolving complex of photosystem II. rsc.orgnih.govnih.gov Synthetic manganese complexes with imidazole-containing ligands are often studied to model these enzymatic reactions. nih.gov

In MnSOD, concerted proton and electron transfers are utilized to disproportionate superoxide radicals. nih.govbiorxiv.org Neutron diffraction studies on MnSOD have provided direct evidence of protonation state changes at the active site, including the deprotonation of a glutamine residue, upon changes in the manganese oxidation state. nih.govbiorxiv.org

Mechanistic studies on synthetic manganese catalysts highlight the role of Mn-oxo and Mn-hydroxo species in attacking substrate C-H bonds, often via a concerted proton-electron transfer (CPET) step. rsc.orgnih.gov The kinetics of these reactions can be highly dependent on the ligand environment. For Mn(III)-hydroxo complexes, electron-deficient ligands can enhance oxidative reactivity. rsc.orgnih.gov However, there can be competing effects, as changes in the Mn(III)/II potential (the electron-transfer component) may be offset by changes in the pKa of the resulting Mn(II)-aqua product (the proton-transfer component). rsc.orgnih.gov

Kinetic studies on manganese-oxo cubane (B1203433) complexes have shown that the rate constants for PCET reactions can be surprisingly similar for complexes with different formal charges and large differences in driving force, suggesting complex mechanistic details. nih.gov

Reactions with Small Molecules (e.g., O₂, H₂O₂, CO₂)

The activation of small, biologically relevant molecules by manganese complexes is a key area of research. The 1-propylimidazole ligand can influence the ability of the manganese center to bind and react with substrates like oxygen (O₂), hydrogen peroxide (H₂O₂), and carbon dioxide (CO₂).

Oxygen (O₂): Manganese complexes can activate O₂ for a variety of oxidative transformations. nih.gov In some cases, this activation requires photoirradiation. For example, a Mn(III) corrolazine complex was shown to convert to a high-valent Mn(V)-oxo complex upon irradiation with visible light in the presence of O₂. nih.gov The proposed mechanism involves the formation of a Mn(IV)-superoxo intermediate which then abstracts a hydrogen atom from a substrate. nih.gov

Hydrogen Peroxide (H₂O₂): Manganese(II) can catalyze the decomposition of H₂O₂. nih.govtiktok.commelscience.com In the presence of bicarbonate buffer, Mn(II) catalyzes both the oxidation of amino acids by H₂O₂ and the dismutation of H₂O₂. nih.gov The reaction of Mn(II) complexes with H₂O₂ can also lead to the formation of reactive manganese-peroxo species. rsc.org The reactivity of these peroxo complexes can be tuned by the introduction of other ligands into the coordination sphere. nih.gov

Carbon Dioxide (CO₂): The electrochemical reduction of CO₂ is a critical reaction for converting this greenhouse gas into useful fuels. Manganese complexes with ligands containing secondary coordination spheres, such as protic amine groups, have shown catalytic activity for CO₂ reduction. rsc.org Cyclic voltammetry measurements of a manganese(I) complex with an amidine-containing ligand showed a significant increase in current under a CO₂ atmosphere, indicating catalytic reduction. rsc.org The reaction between CO₂ and H₂O₂ can also be relevant, as it forms peroxymonocarbonate (HCO₄⁻), which is a more potent oxidant than H₂O₂ for certain substrates. nih.gov

The table below summarizes some observed reactions of manganese complexes with small molecules.

Manganese Complex TypeSmall MoleculeProduct(s) / ObservationReference(s)
Mn(III) corrolazineO₂ (with light)Mn(V)-oxo complex nih.gov
Mn(II) saltsH₂O₂O₂ evolution (dismutation) nih.govtiktok.commelscience.com
Mn(I) with protic amine/amidine ligandCO₂Catalytic electrochemical reduction of CO₂ rsc.org
Mn(II) with amino acidsH₂O₂/HCO₃⁻Oxidation of amino acids and O₂ evolution nih.gov

Photo-Reactivity and Photoinduced Electron/Energy Transfer

The photochemical properties of manganese complexes are of interest for applications in solar energy conversion and photoredox catalysis. mdpi.com Irradiation of manganese complexes can lead to ligand dissociation, isomerization, or electron transfer events.

Manganese(I) carbonyl complexes containing imidazole (B134444) ligands have been studied for their photo-reactivity. researchgate.netnih.gov Irradiation of fac-[Mn(CO)₃(phen)(Im-R)]⁺ complexes can lead to different outcomes depending on the substituent (R) on the imidazole ligand. nih.gov When R is an electron-donating group, irradiation leads to isomerization to the mer-isomer. nih.gov However, with electron-withdrawing substituents, the imidazole ligand is released. nih.gov This demonstrates how the electronic properties of the imidazole ligand can direct the photochemical reaction pathway.

Photoinduced electron transfer (PET) is another important process. nih.govrsc.org In organized assemblies, such as donor-bridge-acceptor systems, a photosensitizer absorbs light and initiates an electron transfer cascade. mdpi.com Manganese porphyrins integrated into artificial protein scaffolds have been shown to participate in photo-induced electron transfer with bacterial reaction centers, demonstrating the potential for creating novel systems for artificial photosynthesis. nih.gov The driving force for PET can be tuned by modifying the ligands on the manganese complex, which in turn alters its redox potential. nih.gov

Femtosecond laser flash photolysis is a powerful technique to study the transient species involved in these photochemical transformations. nih.gov Studies on Mn(III) corrolazines have used this technique to characterize the excited states that react with O₂ to form reactive manganese-oxo intermediates. nih.gov

Role of the 1-Propylimidazole Ligand in Modulating Reactivity and Selectivity

The 1-propylimidazole ligand, and imidazole derivatives in general, play a multifaceted role in modulating the reactivity and selectivity of manganese complexes. This influence stems from a combination of steric and electronic effects.

Electronic Effects: The N-donor imidazole is a sigma-donor and a pi-acceptor. The electron-donating ability of the imidazole ligand influences the electron density at the manganese center. This, in turn, affects the Mn(III)/Mn(II) redox potential, which is a critical parameter for many catalytic reactions, including superoxide dismutation and PCET processes. mdpi.comrsc.org As seen in photochemical reactions, the electronic nature of substituents on the imidazole ring can dictate the reaction pathway, switching between isomerization and ligand loss. nih.gov In manganese carbonyl complexes, stronger electron-donating ligands can increase the electron density on the metal, which can be observed through spectroscopic techniques and can correlate with higher catalytic activity in reactions like transfer hydrogenation. rsc.org

Steric Effects: The propyl group on the 1-propylimidazole ligand introduces steric bulk around the manganese center. This can influence the coordination geometry, the accessibility of the metal center to substrates, and the stability of the complex. While not explicitly detailed for 1-propylimidazole in the search results, studies on related systems show that ligand flexibility and steric hindrance are critical. For instance, in Mn superoxide dismutase mimics, ligand flexibility can be more important than the redox potential in determining reactivity, especially for inner-sphere electron transfer mechanisms. mdpi.com The steric profile of the ligand can also affect the relative stability of different spin states and the binding of other axial ligands, which can dramatically alter reactivity. researchgate.net

Secondary Coordination Sphere Effects: While the 1-propylimidazole ligand itself does not have features like hydrogen-bond donors in the propyl chain, the general principles of secondary sphere interactions are relevant. In more complex ligands that incorporate imidazole moieties, functional groups in the ligand backbone can pre-organize substrates, provide proton relays for PCET, or stabilize transition states, thereby enhancing reactivity and controlling selectivity. rsc.org

Applications of Manganese;1 Propylimidazole Complexes in Advanced Materials and Catalysis

Catalysis by Manganese;1-Propylimidazole Complexes

Manganese complexes incorporating 1-propylimidazole ligands are at the forefront of catalytic research, demonstrating significant potential in a variety of chemical transformations. The unique electronic and steric properties imparted by the 1-propylimidazole ligand, in concert with the inherent redox activity of the manganese center, give rise to catalysts capable of mediating a broad spectrum of reactions. These applications span from crucial oxidation and reduction processes to the synthesis of complex organic molecules and polymers. The versatility of these complexes is further enhanced by the ability to fine-tune the ligand environment, allowing for the rational design of catalysts with tailored reactivity and selectivity.

Oxidation Catalysis (e.g., Water Oxidation, Alkene Epoxidation, Alcohol Oxidation, C-H Functionalization)

This compound complexes and related manganese systems have shown remarkable activity in a range of oxidative transformations, which are fundamental to both industrial chemistry and biological processes.

Water Oxidation: Inspired by the natural oxygen-evolving complex in photosystem II, where a Mn4CaO5 cluster catalyzes water oxidation, researchers have explored synthetic manganese complexes for this purpose. researchgate.netnih.gov Nano-sized manganese oxides, for instance, have been identified as promising, stable, and environmentally friendly catalysts for water oxidation. nih.govrsc.org A stable water-soluble mononuclear manganese clathrochelate complex has been shown to homogeneously catalyze water oxidation to oxygen at a low onset overpotential of 540 mV. nih.gov The mechanism is thought to involve high-valent manganese-oxo species, and the design of the ligand framework is critical for stabilizing these reactive intermediates. nih.gov

Alkene Epoxidation: The epoxidation of alkenes is a key transformation for producing valuable chemical intermediates. Manganese-based catalysts, including those with imidazole-containing ligands, have been effectively employed for this reaction. For example, manganese(II) salts in the presence of bicarbonate and hydrogen peroxide can catalyze the epoxidation of various alkenes. acs.orgnih.gov The system is effective for aryl-substituted, cyclic, and trialkyl-substituted alkenes. acs.org The addition of co-catalysts or additives like salicylic (B10762653) acid can enhance the reaction rate and efficiency. acs.orgnih.gov Supported chiral manganese catalysts have also been developed, demonstrating high enantioselectivity (up to 99% ee) in the epoxidation of α,β-unsaturated olefins. youtube.com Mechanistic studies of manganese porphyrin-catalyzed epoxidations suggest the formation of a high-valent manganese-oxo species as the active oxidant. youtube.com

Table 1: Performance of a Porous Polymer-Supported Chiral Heterogeneous Manganese Catalyst in Alkene Epoxidation | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | | Chalcone | 92 | 99 | | Source: youtube.com |

Alcohol Oxidation: The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Manganese complexes have proven to be effective catalysts for this transformation using environmentally benign oxidants like hydrogen peroxide. rsc.org For instance, manganese complexes with tetradentate N4 ligands can catalyze the oxidation of secondary alcohols to ketones with high yields (up to 93%). rsc.org Mechanistic investigations point to a process involving hydrogen atom abstraction from the α-C-H bond of the alcohol by an electrophilic manganese-oxo species. rsc.org Manganese dioxide (MnO2) is a well-established reagent for the selective oxidation of allylic, benzylic, and propargylic alcohols. mdpi.comnih.gov

C-H Functionalization: The direct functionalization of otherwise inert C-H bonds is a highly sought-after synthetic strategy. Manganese catalysts have emerged as powerful tools for achieving this transformation. figshare.comacs.org Manganese(I)-catalyzed C-H activation has been utilized for the late-stage functionalization of complex molecules, including bioactive peptides. acs.orgfigshare.com These reactions, which can include alkenylation and alkynylation, offer a modular and efficient way to create new molecular probes and drug candidates. acs.org A notable example is the manganese tert-butylphthalocyanine catalyst, which can functionalize all types of C(sp³)-H bonds intramolecularly with high chemoselectivity. acs.org The mechanism of these reactions often involves chelation assistance to direct the C-H activation step. acs.org

Reduction Catalysis (e.g., CO2 Reduction, Hydrogenation, Hydrosilylation)

This compound complexes and their analogs are also active in various reduction reactions, contributing to sustainable chemical processes.

CO2 Reduction: The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals is a critical area of research for addressing climate change and developing renewable energy sources. Manganese carbonyl complexes, particularly those based on [Mn(bpy)(CO)3Br] (where bpy is 2,2'-bipyridine), are effective and selective electrocatalysts for the reduction of CO2 to carbon monoxide (CO). google.com The introduction of proton relays or specific functional groups, such as in benzimidazole (B57391) ligands, into the catalyst structure can significantly lower the reduction potential and enhance catalytic activity. Atomically dispersed manganese-N4 sites on carbon substrates have also shown extraordinary performance in CO2 electroreduction, achieving high Faradaic efficiency for CO production.

Hydrogenation: Manganese-catalyzed hydrogenation of unsaturated functionalities like imines and nitriles provides an environmentally friendly route to valuable amines. For example, manganese complexes with tridentate PNN ligands can catalyze the hydrogenative cross-coupling of nitriles and amines to form secondary imines with high selectivity. A manganese catalyst with a facially coordinating P,N,N ligand has been shown to be highly effective in the enantioselective hydrogenation of in situ-synthesized imines.

Hydrosilylation: The hydrosilylation of alkenes and carbonyl compounds is an atom-economical method for producing organosilicon compounds and for the reduction of carbonyls to alcohols. Manganese complexes have demonstrated high activity in these reactions. A dimeric β-diketiminate manganese hydride complex, for instance, can catalyze the hydrosilylation of a broad range of alkenes. The regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov) can be controlled by the substrate. A well-defined 2-iminopyrrolyl alkyl-manganese(II) complex has also been reported as a highly active precatalyst for the hydrosilylation of aldehydes and ketones under mild conditions.

Table 2: Regioselectivity in Manganese-Catalyzed Alkene Hydrosilylation | Alkene Type | Product Regioselectivity | | :--- | :--- | | Aliphatic Alkenes | anti-Markovnikov | | Styrenes | Markovnikov | | Source: |

Polymerization Catalysis

While specific examples of this compound complexes in polymerization are not extensively documented, broader research into manganese-catalyzed polymerization highlights the potential of this class of catalysts. Manganese complexes with scorpionate ligands (hydrotris(pyrazolyl)borate) have shown good activity for ethylene (B1197577) polymerization and copolymerization with α-olefins. figshare.com These systems can produce polyethylene (B3416737) with narrow molecular weight distributions and high melting points. They are also active for the isospecific polymerization of propylene. Furthermore, the di-epoxidation of certain substrates catalyzed by manganese complexes opens up possibilities for oligomerization and polymerization reactions. acs.org In the realm of ring-opening polymerization (ROP), while organocatalysts are prominent, metal-based catalysts, including those of aluminum, have been successfully used for the polymerization of macrolactones to produce high molecular weight polyesters. This suggests that appropriately designed manganese complexes could also be effective in ROP.

Selective Catalytic Reduction (SCR) of NOx

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) is a crucial technology for controlling air pollution. Manganese-based catalysts have been investigated for the SCR of NO with CO, particularly in the presence of excess oxygen. The addition of manganese as a promoter to La-Fe/active carbon catalysts has been shown to significantly enhance catalytic activity. The promotional effect of manganese is attributed to the synergistic interaction between manganese and iron, which improves the redox properties of the catalyst and facilitates the formation of surface oxygen vacancies, thereby accelerating the NO reduction process. A Mn@La3-Fe1/AC catalyst demonstrated a high NO conversion of 93.8% at 400 °C in the presence of 10% oxygen.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of manganese-catalyzed reactions is essential for the rational design of more efficient and selective catalysts. For oxidation reactions, a common theme is the involvement of high-valent manganese-oxo species as the key oxidizing intermediates. rsc.org In alcohol oxidation, for example, the reaction is believed to proceed via hydrogen atom abstraction from the alcohol by a Mn-oxo species. rsc.org In alkene epoxidation with manganese porphyrins, the reaction mechanism is also proposed to go through a high-valent oxo-manganese intermediate. youtube.com

In the case of C-H amination, mechanistic studies of a manganese tert-butylphthalocyanine catalyst suggest a pathway that is intermediate between a concerted C-H insertion and a stepwise radical abstraction/rebound mechanism. acs.org For CO2 reduction by manganese carbonyl complexes, the mechanism involves a proton-assisted CO2 binding step, which is key to the high selectivity for CO production over hydrogen evolution. google.com Mechanistic investigations into the hydrosilylation of alkenes have confirmed that the insertion of the olefin into a Mn-H bond is a crucial step that determines the regioselectivity of the product.

Heterogenization and Immobilization Strategies for Catalysts

To enhance the practical applicability of homogeneous manganese catalysts, including those with 1-propylimidazole ligands, significant efforts have been directed towards their heterogenization and immobilization. Supporting catalysts on solid materials facilitates their separation from the reaction mixture and allows for their reuse, which is economically and environmentally advantageous.

One common strategy is the covalent attachment of the catalyst to a support material. Porous polymers have been used to support chiral manganese catalysts, which not only act as a scaffold but can also enhance the enantioselectivity of the reaction. youtube.com Metal-organic frameworks (MOFs) have also been employed to encapsulate homogeneous manganese-phenanthroline complexes, leading to highly active and selective catalysts for the α-alkylation of ketones with alcohols. The confinement of the catalyst within the MOF pores can lead to the formation of additional active sites and enhance catalytic performance.

Another approach involves the immobilization of catalysts onto mesoporous silica (B1680970) materials like MCM-41 and SBA-15. Chiral Mn(salen) complexes, for instance, have been immobilized by grafting them onto the surface of MCM-41, although this can sometimes lead to a decrease in activity compared to the homogeneous counterpart. Polymer-supported manganese porphyrin catalysts have also been developed, where the inclusion of a peptide linker can lead to enhanced selectivity and stability.

Precursors for Inorganic Materials Synthesis

This compound complexes serve as valuable building blocks for the synthesis of a variety of inorganic materials. The specific coordination environment and reactivity of these complexes allow for the controlled formation of extended structures and nanostructured materials with tailored properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly of metal ions and organic ligands has led to the development of Metal-Organic Frameworks (MOFs) and coordination polymers, which are of great interest for their predictable structures and potential applications. nih.gov Manganese(II) complexes, in particular, have been utilized in the construction of these materials. For instance, a three-dimensional manganese(II) coordination polymer has been synthesized using 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene as a ligand. In this structure, the manganese(II) centers are coordinated by nitrogen atoms from the imidazole-containing ligand and oxygen atoms from sulfate (B86663) anions and ethane-1,2-diol molecules, forming a complex 3D network. nih.gov The tripodal nature of the ligand helps in bridging neighboring Mn(II) centers to create a two-dimensional layered structure, which is further linked into a three-dimensional framework by sulfate anions. nih.gov The thermal stability of such polymers has been observed up to 533 K. nih.gov

The synthesis of MOFs can be achieved through various methods, including low-temperature solvothermal procedures. ijacskros.com These techniques allow for the creation of MOFs with tunable structures and porosities. ijacskros.com The alteration of secondary building units (SBUs) and the use of specific organic linkers are key strategies in fabricating novel MOFs with desired topologies and visual structures. ijacskros.com

Table 1: Examples of Manganese-based Coordination Polymers

Compound NameLigandDimensionalityKey Structural FeaturesRef.
poly[(ethane-1,2-diol-κO)(μ-sulfato-κ²O:O'){μ₃-1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene-κ³N:N':N''}manganese(II)]1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene3DTwo crystallographically independent Mn(II) centers with octahedral coordination. Layers are bridged by sulfate anions. nih.gov

Magnetic Materials and Spin Crossover Phenomena

Manganese complexes are well-known for their interesting magnetic properties, including the phenomenon of spin crossover (SCO). SCO is a process where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is highly dependent on the coordination environment of the metal ion. mdpi.com

In manganese(III) complexes, the d4 electron configuration allows for both LS (S=1) and HS (S=2) states. The geometry of the complex plays a crucial role in determining the spin state. For example, a Mn(III) complex with two facially coordinating tridentate ligands, resulting in an MnN4O2 chromophore with an axially-compressed octahedral geometry, has been shown to exhibit SCO behavior. researchgate.net The magnetic moment of this complex transitions from a value close to the expected LS value at low temperatures to a higher value at room temperature. researchgate.net

The nature of the ligands and counterions can significantly influence the SCO properties. For instance, in a series of cationic Mn(III) complexes with monohalo-substituted ligands, the use of a doubly charged paramagnetic anion like [ReCl6]2− as a counterion leads to gradual spin crossover. nih.gov X-ray diffraction studies at different temperatures reveal changes in the Mn-N bond lengths, which are indicative of the spin state transition. nih.gov

Table 2: Spin Crossover Properties of Selected Manganese Complexes

ComplexSpin TransitionTransition Temperature (T₁/₂)Key FeatureRef.
[MnIII(OL1)2]Cl·3H2OLS ↔ HS-One-electron spin crossover. researchgate.net
[MnIII(5-MeO-sal-N-1-5-8-12)]ClLS ↔ HS281 KGradual and thermochromic. rsc.org
[Mn(5-Cl-sal2323)]2[ReCl6]LS → HSGradual increase from 240 KGradual transition of one of the two non-equivalent Mn(III) ions. nih.gov
[Mn(5-Br-sal2323)]2[ReCl6]LS → HSGradual increase from 240 KGradual transition of one of the two non-equivalent Mn(III) ions. nih.gov

Electrochemical Energy Storage Materials

Manganese-based materials are promising candidates for electrode materials in energy storage devices like batteries and supercapacitors due to their low cost, abundance, and rich redox chemistry. nih.govrsc.orgresearchgate.net Manganese oxides, in particular, can be derived from manganese-containing MOFs through thermal treatment. mdpi.com

Aqueous manganese-ion batteries (MIBs) are considered promising for large-scale energy storage. nih.gov However, the high charge density and large solvated ionic radius of Mn2+ can limit the capacity of cathode materials. nih.gov To address this, a proton-assisted Mn2+ ion intercalation/extraction mechanism has been introduced in aqueous MIBs, leading to enhanced electrochemical performance. nih.gov Manganese-based cathode materials are also being explored for potassium-ion batteries. mdpi.com

Manganese oxide (MnO₂) is a potential cathode material for aqueous zinc-ion batteries (ZIBs) due to its high capacity and low cost. researchgate.net However, issues like Mn dissolution can affect cycling stability. researchgate.net Strategies to mitigate this include creating a protective cathode electrolyte interphase (CEI) layer. mdpi.com Furthermore, manganese-based MOFs can be converted into porous manganese oxides, such as Mn₂O₃, which exhibit pseudocapacitive behavior and are suitable for supercapacitor applications. mdpi.com A manganese-MOF synthesized via a low-temperature solvothermal method has demonstrated superior electrochemical charge storage properties, making it a potential material for supercapacitors. ijacskros.com

Nanomaterial Synthesis through Thermal Decomposition

Thermal decomposition is a widely used method for synthesizing uniform metal oxide nanoparticles with precise control over size, shape, and composition. youtube.com This one-pot synthesis typically involves a metal precursor, an organic solvent, and a stabilizer. youtube.com For instance, manganese oxide (MnO) nanoparticles can be synthesized by the thermal decomposition of manganese(II) acetylacetonate (B107027) in the presence of oleylamine (B85491) and dibenzyl ether. youtube.com

The reaction parameters, such as precursor concentration, surfactant addition, temperature, and reaction time, are critical in controlling the size, size distribution, and phase of the resulting nanoparticles. rsc.org This method has been successfully employed to produce monodisperse iron oxide nanoparticles over a tunable size range, and similar principles can be applied to manganese-based systems. rsc.org The synthesis of nanomaterials can also be achieved through various other chemical routes, including reduction reactions and non-hydrolytic sol-gel reactions. youtube.com

Biomimetic Systems and Models for Biological Manganese Centers

Manganese plays a crucial role in various biological systems, most notably in the active sites of metalloenzymes. Synthetic manganese complexes, including those with imidazole-based ligands, serve as valuable models for understanding the structure, function, and reaction mechanisms of these biological manganese centers. nih.govresearchgate.netgrantome.com

Modeling of Manganese-Containing Metalloenzymes (e.g., Oxygen Evolving Complex, Superoxide (B77818) Dismutase)

Oxygen Evolving Complex (OEC): The OEC in Photosystem II (PSII) is a manganese-calcium cluster responsible for the oxidation of water to molecular oxygen during photosynthesis. nih.govwikipedia.org The core of the OEC is a Mn₄CaO₅ cluster. the-innovation.org The precise mechanism of water splitting involves a series of five intermediate states, known as the S-states (S₀ to S₄), where the manganese ions cycle through different oxidation states. wikipedia.org Synthetic models of the OEC are crucial for understanding its structure and function. researchgate.net While creating accurate models is challenging due to the complexity of the native cluster, various manganese complexes, from mononuclear high-valent species to heterometallic oxido clusters, have been synthesized and studied. researchgate.net These models provide insights into the electronic structure and reactivity of the manganese centers in the OEC. nih.gov

Superoxide Dismutase (SOD): Manganese superoxide dismutase (MnSOD) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. nih.govnih.govmdpi.com This enzyme is crucial for protecting cells from oxidative damage. mdpi.com The active site of MnSOD contains a manganese ion that cycles between the Mn(II) and Mn(III) oxidation states during the catalytic cycle. Synthetic manganese complexes are developed to mimic the structure and function of MnSOD. These models help in elucidating the factors that control the catalytic activity and stability of the enzyme. nih.govuiowa.eduresearchgate.net

Understanding Substrate Binding and Activation in Biological Analogs

The study of synthetic manganese complexes with ligands such as 1-propylimidazole provides crucial insights into the mechanisms of substrate binding and activation within their biological counterparts, namely manganese-dependent enzymes. These enzymes, including manganese superoxide dismutase (MnSOD) and various catalases, are vital for protecting cells from oxidative stress. nih.govnih.gov By mimicking the active sites of these enzymes, researchers can probe the intricate details of how substrates interact with the manganese center.

A key area of investigation is the role of the ligand environment in facilitating substrate access and activation. In biological systems, the protein scaffold creates a specific microenvironment around the manganese ion. In synthetic analogs, ligands like 1-propylimidazole replicate the function of amino acid residues, such as histidine, which are commonly found in the coordination sphere of manganese in enzymes. nih.gov The electronic and steric properties of the 1-propylimidazole ligand can be systematically varied to understand their impact on catalytic activity. For instance, the electron-donating ability of the imidazole (B134444) ring influences the redox potential of the manganese center, which is a critical factor in catalytic cycles that involve oxidation and reduction of the metal. rsc.org

The binding of substrates to manganese centers in these analogs often occurs at an open or labile coordination site. nih.gov For example, in studies of MnSOD mimics, the substrate analog azide (B81097) (a stand-in for the superoxide anion) has been shown to bind directly to the manganese ion. nih.govnih.gov Crystallographic studies of such complexes reveal the precise geometry of substrate binding, including bond distances and angles. nih.gov This information is invaluable for constructing models of the enzymatic transition state and understanding how the enzyme lowers the activation energy of the reaction.

Furthermore, the activation of the bound substrate is often achieved through electron transfer from or to the manganese ion. The variable oxidation states of manganese (from +2 to +7) make it particularly well-suited for this role in a wide range of catalytic transformations. nih.gov In the context of C-H bond activation, for example, a high-valent manganese-oxo species, generated from the manganese complex, can abstract a hydrogen atom from a substrate, initiating its functionalization. nih.gov The nature of the imidazole ligand can modulate the stability and reactivity of these high-valent intermediates.

Detailed research findings from studies on biological analogs have elucidated several key aspects of substrate binding and activation:

Geometric Distortion: Substrate binding can induce changes in the coordination geometry of the manganese center, which can promote reactivity. nih.gov

Role of Specific Residues: In enzymes, specific amino acid residues in the active site pocket, such as arginine and glutamic acid in MnSOD, help to orient the substrate for efficient catalysis. nih.gov This is mimicked by the strategic placement of functional groups on the synthetic ligands.

Interactive Data Table: Key Findings in Substrate Binding and Activation of Manganese Biological Analogs

FindingImplication for CatalysisRelevant Biological System/Analog
Direct binding of substrate analogs (e.g., azide) to the Mn center. nih.govnih.govProvides a model for the initial step of the catalytic cycle.Manganese Superoxide Dismutase (MnSOD)
Electrostatic funnelling of anionic substrates to the active site. nih.govEnhances the rate of substrate binding.MnSOD
Ligand-induced modulation of Mn redox potential. rsc.orgDetermines the feasibility of specific catalytic transformations (e.g., oxidation, reduction).Synthetic manganese-amidine complexes
Formation of high-valent manganese-oxo intermediates. nih.govEnables the activation of strong C-H bonds.Synthetic catalysts for C-H functionalization
Distortion of Mn coordination geometry upon substrate binding. nih.govLowers the activation energy of the reaction.MnSOD

Insights into Manganese Homeostasis and Transport Mechanisms

Manganese is an essential trace element for all forms of life, serving as a critical cofactor for a wide array of enzymes involved in metabolism, antioxidant defense, and development. nih.gov However, an excess of manganese can be toxic, particularly to the nervous system. nih.gov Therefore, organisms have evolved sophisticated and tightly regulated systems to maintain manganese homeostasis, which involves the controlled uptake, distribution, storage, and efflux of this metal. nih.govnih.govnih.gov The study of manganese complexes, including those with imidazole-containing ligands that mimic biological coordination, contributes to our understanding of these intricate processes.

Manganese transport across cellular membranes is mediated by a variety of protein transporters. nih.govnih.govbohrium.com These transporters must be able to select for manganese ions from a milieu of other divalent cations. The coordination chemistry of manganese, including its interactions with ligands like the imidazole side chain of histidine, plays a crucial role in this selectivity. nih.gov Some of the key families of manganese transporters include:

Nramp (Natural Resistance-Associated Macrophage Protein) transporters: These proteins are involved in the transport of a broad range of divalent metals, including Mn2+ and Fe2+. nih.govnih.gov

ZIP (ZRT-, IRT-like Protein) transporters: Several members of this large family are known to transport manganese into the cytoplasm. nih.govnih.gov

P-type ATPases: These transporters use the energy from ATP hydrolysis to pump ions across membranes and are involved in manganese efflux from the cytoplasm or its sequestration into organelles. nih.gov

ABC (ATP-Binding Cassette) transporters: These are also involved in manganese transport, particularly in bacteria. nih.gov

Once inside the cell, manganese must be trafficked to the specific enzymes and organelles where it is required. This process may involve manganese-binding chaperones that prevent the free metal from participating in deleterious reactions and ensure its delivery to the correct destination. nih.gov The coordination environment provided by these chaperones is critical for their function.

The study of how manganese binds to different proteins provides insights into the principles governing its transport and homeostasis. For instance, the preference of Mn2+ for certain coordination geometries and amino acid residues (like histidine, aspartate, and glutamate) compared to other divalent cations (like Mg2+) is a key factor in the selectivity of transporters and enzymes. nih.gov While Mg2+ is a hard Lewis acid, Mn2+ is an intermediate Lewis acid, which influences its binding preferences. nih.gov

Disturbances in manganese homeostasis can lead to cellular damage through mechanisms such as the production of reactive oxygen species (ROS), mitochondrial dysfunction, and inflammation. nih.gov Understanding the molecular basis of manganese transport and regulation is therefore essential for elucidating the mechanisms of manganese-induced neurotoxicity and for developing strategies to counteract it.

Interactive Data Table: Key Protein Families in Manganese Transport and Homeostasis

Transporter FamilyFunctionCellular Location (Examples)
Nramp (e.g., NRAMP2/DMT1)Mn2+ and other divalent metal import. nih.govnih.govPlasma membrane, endosomal membranes. nih.gov
ZIP (e.g., ZIP8, ZIP14)Mn2+ import. nih.govPlasma membrane. nih.gov
P-type ATPasesMn2+ efflux and sequestration. nih.govGolgi apparatus, plasma membrane.
ABC Transporters (e.g., SitABC)Mn2+ import. nih.govBacterial cell membranes. nih.gov
FerroportinMn2+ efflux (secondary function to iron efflux). nih.govCell membrane.

Future Perspectives and Emerging Research Directions for Manganese;1 Propylimidazole Systems

Rational Design Principles for Enhanced Properties and Functions

The future of manganese;1-propylimidazole systems hinges on the ability to move beyond serendipitous discovery towards the rational design of complexes with tailored properties. This involves a deep understanding of structure-property relationships, where the targeted manipulation of the ligand framework and coordination environment of the manganese center leads to predictable and enhanced functionalities.

Key strategies in rational design will include:

Ligand Modification: The 1-propylimidazole ligand itself can be systematically modified. Introducing electron-donating or withdrawing groups on the imidazole (B134444) ring can fine-tune the electronic properties of the manganese center, impacting its redox potential and catalytic activity. Steric hindrance can be modulated by altering the substitution pattern to control substrate access to the metal center, thereby enhancing selectivity in catalytic applications.

Supramolecular Assembly: Rational design principles extend to the creation of higher-order structures. By programming non-covalent interactions (e.g., hydrogen bonding, π-π stacking) into the ligand framework, self-assembled multinuclear manganese-imidazole clusters or metal-organic frameworks (MOFs) can be constructed. e3s-conferences.org These materials can exhibit unique cooperative effects, porosity for gas storage, or serve as heterogeneous catalysts.

A recent study on organic manganese halides highlighted that properties like photoluminescence quantum yield (PLQY) are not merely dependent on simple metrics like the distance between manganese centers but on complex factors such as ground-state and excited-state band alignments, which are dictated by the choice of organic cations. researchgate.netnih.gov This underscores the sophisticated, multi-parameter approach required for the rational design of future this compound materials.

Exploration of Multifunctional this compound Complexes

A significant emerging trend is the development of single-molecular systems that integrate multiple functionalities. This compound complexes are well-suited for this endeavor due to the versatile properties of both the metal ion and the imidazole ligand.

Future research will likely focus on combining:

Catalysis and Sensing: A complex could be designed where the catalytic turnover at the manganese center is modulated by the binding of a specific analyte, creating a catalytic sensor. The imidazole moiety can be functionalized to act as a recognition site for the analyte.

Therapeutic and Diagnostic (Theranostic) Agents: Manganese ions are effective T1-contrast agents in Magnetic Resonance Imaging (MRI). nih.gov A this compound complex could be engineered to not only provide enhanced MRI contrast for tumor imaging but also to carry a therapeutic payload or exhibit inherent anticancer activity. nih.govontosight.ai For example, manganese(II) complexes have been shown to activate the cGAS-STING pathway, stimulating an anti-tumor immune response. rsc.org Combining this immunological activity with the imaging capabilities of manganese could lead to powerful theranostic agents.

Magnetic and Luminescent Properties: The integration of magnetic and optical properties in a single molecule is a key goal in materials science. By carefully designing the crystal packing and electronic structure, this compound complexes could be developed as magneto-optical materials, where the luminescence is tunable by an external magnetic field. Research on organic manganese halides has already demonstrated the potential for creating materials with high quantum efficiency and even mechanoluminescence, where light is emitted under mechanical stress. researchgate.net

A study on a multifunctional manganese arsenite delivery system demonstrated how a nanoparticle could be designed to target the acidic tumor microenvironment, release a drug (arsenic trioxide), and simultaneously release manganese ions to enhance MRI signals for real-time monitoring. nih.gov This "smart" nanoparticle platform exemplifies the potential of multifunctional manganese systems.

Integration with Advanced Operando Characterization Techniques

To understand and optimize the function of this compound systems, it is crucial to study them under actual operating conditions. Operando characterization, which involves analyzing a material while it is actively performing its function (e.g., during a catalytic reaction or an electrochemical cycle), provides invaluable insights that static, ex-situ measurements cannot. numberanalytics.com

Future research will increasingly rely on a suite of operando techniques:

Operando Spectroscopy: Techniques like X-ray Absorption Spectroscopy (XAS) can track the oxidation state and coordination environment of manganese centers in real-time. numberanalytics.comrsc.org For instance, operando XAS can reveal the dynamic changes in Mn-O bond lengths and the oxidation state (e.g., Mn(II), Mn(III), Mn(IV)) during electrocatalytic water oxidation. acs.org Vibrational spectroscopies, such as operando Raman and Infrared (IR) spectroscopy, can identify key intermediate species and probe the interaction between the complex and substrates. rsc.org

Operando Diffraction: Operando X-ray Diffraction (XRD) can monitor changes in the crystalline structure of materials, such as manganese-based cathodes in batteries, during charge-discharge cycles. researchgate.net This can help identify phase transitions, lattice strain, or degradation pathways that affect performance and stability.

Multi-Modal Approaches: The most powerful insights will come from integrating multiple operando techniques simultaneously. Combining spectroscopic methods to probe the electronic structure with diffraction to observe the atomic structure can provide a holistic picture of the structure-function relationship in real-time.

Studies on manganese oxide-based electrocatalysts for water oxidation have shown that operando techniques are essential to identify key features of active systems, such as the presence of structural disorder and the dynamic cycling between Mn(III) and Mn(IV) oxidation states. rsc.org Applying these methods to this compound catalysts will be critical for elucidating reaction mechanisms and designing more efficient systems.

Leveraging Machine Learning and Data-Driven Discovery in Complex Design

The chemical space of potential this compound complexes is vast. Traditional Edisonian approaches to synthesis and testing are often too slow to explore this space effectively. Machine learning (ML) and data-driven methods are poised to revolutionize the design and discovery of new complexes. ucdavis.edu

Key applications of ML in this field will include:

Property Prediction: ML models, such as artificial neural networks (ANN) or crystal graph convolutional neural networks (CGCNN), can be trained on existing data from materials databases to predict the properties of new, hypothetical manganese complexes. researchgate.netaps.org This allows for the rapid screening of thousands of potential structures to identify candidates with desired characteristics (e.g., high catalytic activity, specific magnetic properties, or stability) before committing to their synthesis.

Inverse Design: Going beyond property prediction, inverse design models aim to generate a chemical structure that possesses a desired set of properties. A researcher could specify a target catalytic efficiency or magnetic anisotropy, and the ML model would propose promising this compound structures to achieve it.

Accelerating Analysis: ML can also accelerate the analysis of complex experimental data, such as that generated by operando techniques, to identify patterns and correlations that may not be obvious to human researchers.

Research has already demonstrated the power of ML in predicting the formation energy and magnetic properties of manganese-based materials, significantly narrowing the pool of candidates for further study with more computationally expensive methods like density functional theory (DFT). researchgate.netaps.org ML models have also been successfully developed to predict manganese concentrations in environmental samples, showcasing their versatility. mdpi.comresearchgate.net

Machine Learning Application Objective Example Finding Reference
Neural Network PotentialsPredict vibrational and thermal properties of complex structures.Successfully predicted properties of diverse germanium-manganese systems based on training with only three known compounds. ucdavis.edu
Materials Project Database TrainingDiscover new stable magnetic materials.Developed an ML model to predict magnetization and formation energy, enabling the intelligent selection of new candidate materials for DFT validation. researchgate.net
Crystal Graph Convolutional Neural Network (CGCNN)Enhance properties of known magnetic materials.Identified Fe and Ni substitutions in MnAl to enhance magnetic anisotropy and coercivity, verified by DFT. aps.org
Artificial Neural Network (ANN)Predict environmental concentrations.ANN models accurately predicted Mn concentrations in soil and surface water, aiding in environmental monitoring. mdpi.comresearchgate.net

Considerations for Sustainability and Scalability in Synthesis and Application

For any new this compound system to have a real-world impact, its synthesis must be sustainable, and its production must be scalable. This involves considering the entire lifecycle of the material, from raw material sourcing to end-of-life disposal.

Future research must prioritize:

Green Synthesis Routes: The development of eco-friendly synthetic methods is paramount. This includes using water or other benign solvents instead of hazardous organic solvents, employing energy-efficient reaction conditions (e.g., room temperature and pressure), and utilizing precursors derived from renewable biomass. e3s-conferences.orgnih.gov The use of manganese, an earth-abundant and low-toxicity metal, is already a significant advantage in this regard. researchgate.netnih.gov

Atom Economy: Synthetic pathways should be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. Catalytic routes that generate water and molecular hydrogen as the only byproducts are ideal. nih.govorganic-chemistry.org

Scalability of Production: Laboratory-scale syntheses must be translatable to industrial-scale production without significant loss of performance or a prohibitive increase in cost. This requires robust and reproducible synthetic protocols that avoid expensive or difficult-to-handle reagents.

Recyclability and Stability: For applications like catalysis, the long-term stability and recyclability of the manganese complex are crucial for economic viability and sustainability. Research will focus on anchoring complexes to solid supports or designing inherently robust frameworks to prevent leaching and degradation.

Recent work has demonstrated the successful green synthesis of a manganese(II) imidazolate framework using water as the solvent under mild conditions, highlighting a path toward more environmentally friendly production of such materials. e3s-conferences.org Similarly, manganese-catalyzed reactions performed in the absence of any organic solvent represent the state-of-the-art in sustainable chemistry. organic-chemistry.org

Q & A

Q. How can manganese recovery from lithium-ion battery solutions be optimized using solvent extraction?

  • Methodological Answer : Manganese extraction efficiency depends on pH, organic-to-aqueous (O:A) ratio, and extractant concentration (e.g., D2EHPA). A central composite design (CCD) with coded variables (e.g., pH: 1–4, O:A: 1:1–4:1) reveals that higher pH (4.0) and D2EHPA concentration (4% v/v) maximize Mn extraction (up to 97%) while minimizing cobalt co-extraction (44% Co) . Researchers should prioritize factorial experiments to identify interactions between variables, as shown in the response table where Mn extraction varies from 20% to 97% under different conditions .

Q. What characterization techniques are critical for verifying the structure of 1-propylimidazole-metal complexes?

  • Methodological Answer : Key techniques include:
  • Elemental analysis (e.g., C, H, N percentages matching calculated values for Cu-1-propylimidazole complexes) .
  • NMR spectroscopy (e.g., δ 0.82–3.94 ppm for propyl chain protons and aromatic imidazole protons) .
  • Infrared (IR) spectroscopy to confirm ligand coordination via shifts in N–Cu stretching frequencies .

Advanced Research Questions

Q. How can experimental design address contradictory data in manganese extraction studies?

  • Methodological Answer : Contradictions in extraction rates (e.g., 20% vs. 97% Mn recovery at similar pH values) often stem from variable interactions (e.g., O:A ratio and D2EHPA concentration). A response surface methodology (RSM) with ANOVA can resolve these by modeling quadratic interactions. For example, a 3-variable CCD (pH, O:A, D2EHPA) identifies optimal conditions while quantifying the significance of each factor (p < 0.05) . Researchers should replicate runs to assess reproducibility and use lack-of-fit tests to validate models .

Q. What strategies improve the catalytic activity of 1-propylimidazole-based nanozymes for phenol degradation?

  • Methodological Answer : Enhancing laccase-like activity in Cu-1-propylimidazole nanozymes requires optimizing ligand-metal ratios and reaction conditions. For instance, using 0.5 mmol 1-propylimidazole with CuCl₂ in aqueous synthesis (80°C, 6 hours) yields stable nanozymes . Activity is tested via phenol degradation assays (e.g., ABTS oxidation) under controlled pH (MES buffer) and interference studies (e.g., L-cysteine, glucose) to confirm specificity . Advanced kinetic studies (Michaelis-Menten parameters) further quantify catalytic efficiency .

Q. How can substituent effects on 1-propylimidazole derivatives be systematically studied for biological applications?

  • Methodological Answer : Use a library approach with varying substituents (e.g., halogenated aryl groups) to correlate structure-activity relationships (SAR). For example:
  • Synthesis : React 1-propylimidazole with 4-fluorobenzaldehyde or 4-trifluoromethylbenzaldehyde under Mannich conditions .
  • Biological testing : Screen derivatives for antimicrobial activity (e.g., agar diffusion assays) and compare with controls .
  • Data analysis : Apply multivariate statistics (e.g., PCA) to link substituent electronic properties (Hammett σ values) to bioactivity .

Q. What methodologies assess the environmental impact of manganese-1-propylimidazole complexes?

  • Methodological Answer : Follow ATSDR guidelines for toxicological profiling:
  • Bioavailability studies : Measure Mn leaching from complexes in simulated environmental conditions (e.g., pH 5–9, 25°C) .
  • Ecotoxicity assays : Use model organisms (e.g., Daphnia magna) to determine LC₅₀ values .
  • Degradation pathways : Analyze stability under UV light or microbial action via HPLC-MS .

Data and Reproducibility

Q. How can low-yield reactions in 1-propylimidazole synthesis be troubleshooted?

  • Methodological Answer : Low yields (e.g., 0.29% for 5-(4-trifluoromethylphenyl)-1-propylimidazole) often arise from steric hindrance or side reactions. Solutions include:
  • Temperature optimization : Increase reaction time (e.g., 6–12 hours) or use microwave-assisted synthesis .
  • Catalyst screening : Test Lewis acids (e.g., CuCl₂) to accelerate imidazole ring formation .
  • Purification : Use column chromatography instead of TLC for higher recovery .

Q. What statistical tools are essential for analyzing multi-variable experiments in manganese coordination chemistry?

  • Methodological Answer : Employ design-of-experiment (DoE) software (e.g., Minitab, JMP) to:
  • Generate CCD or Box-Behnken designs for optimizing synthesis conditions .
  • Perform ANOVA to identify significant factors (e.g., pH, ligand ratio) .
  • Calculate prediction intervals for reproducibility (e.g., 95% confidence for Mn extraction rates) .

Research Design and Validation

Q. How to validate the mechanistic role of 1-propylimidazole in catalytic systems?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • EPR spectroscopy : Detect Cu²⁺ coordination changes during catalysis .
  • DFT calculations : Model electron transfer pathways between Mn-1-propylimidazole complexes and substrates .
  • Isotope labeling : Track reaction intermediates using ¹³C-labeled imidazole .

Q. What protocols ensure reproducibility in synthesizing 1-propylimidazole coordination polymers?

  • Methodological Answer : Standardize protocols using:
  • Stoichiometric control : 1:10 molar ratio of CuCl₂ to 1-propylimidazole in aqueous synthesis .
  • Crystallization conditions : Slow evaporation at 25°C for 4 days to obtain single crystals .
  • Cross-lab validation : Share detailed synthetic procedures (e.g., NMR parameters, solvent ratios) via open-access platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.